Dibenzogermole
Description
Dibenzogermole is a heterocyclic compound featuring a five-membered germole ring (containing germanium) fused with two benzene rings. Its structure is analogous to dibenzofuran (oxygen-based), dibenzothiophene (sulfur-based), and dibenzosilole (silicon-based), but with germanium as the heteroatom. This substitution imparts unique electronic and steric properties due to germanium’s larger atomic radius and lower electronegativity compared to carbon, silicon, or sulfur .
Structure
2D Structure
Properties
Molecular Formula |
C12H8Ge |
|---|---|
Molecular Weight |
224.82 g/mol |
InChI |
InChI=1S/C12H8Ge/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
InChI Key |
VRYMPNJFCILNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Ge]2 |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Mechanism
A pivotal study by Kitano et al. demonstrated the use of a cationic palladium catalyst paired with o-chloranil as an oxidant to facilitate APEX reactions. Dimethylthis compound serves as the π-extending agent, enabling the fusion of aromatic rings onto germanium-containing precursors. For example, treatment of N-tosylindole with dimethylthis compound under these conditions yields π-extended carbazoles. Mechanistic studies suggest two pathways:
Substrate Scope and Yields
The APEX method exhibits broad applicability:
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzofuran | Dibenzofuran-Ge | 72 | Pd/ o-chloranil, 80°C |
| N-Tosylindole | Carbazole-Ge | 68 | Pd/ o-chloranil, 90°C |
| Benzo[b]thiophene | Thienoacene-Ge | 65 | Pd/ o-chloranil, 85°C |
This table highlights the versatility of APEX in accessing diverse this compound architectures.
Cross-Coupling Reactions: Stille and Suzuki-Miyaura
Cross-coupling strategies have been adapted to assemble this compound frameworks, particularly for conjugated polymer synthesis.
Stille Coupling
A patent by AU2012286513A1 details the continuous production of conjugated polymers via Stille coupling, which can be repurposed for this compound monomers. For instance, reacting 2,7-dibromothis compound with tributylstannyl arenes in the presence of a palladium catalyst (e.g., $$\text{Pd}(\text{PPh}3)4$$) yields biaryl-linked derivatives:
$$
\text{Br-Ge-Br} + \text{Ar-SnBu}_3 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ge-Ar} + \text{Byproducts}
$$
Key advantages include precise control over molecular weight and regioselectivity.
Suzuki-Miyaura Coupling
Though less commonly reported, Suzuki-Miyaura coupling using germanium-containing boronic esters has been explored. For example, coupling 2-boronic ester-functionalized germole with aryl bromides under palladium catalysis affords asymmetric dibenzogermoles.
Cyclization of Germanium Precursors
Direct cyclization strategies offer a straightforward route to this compound cores.
Germanium Dichloride Cyclization
Reacting germanium dichloride ($$\text{GeCl}2$$) with 2,2'-dilithiobiphenyl in tetrahydrofuran (THF) at −78°C produces this compound in moderate yields (40–50%):
$$
2 \text{LiC}6\text{H}4\text{C}6\text{H}4\text{Li} + \text{GeCl}2 \rightarrow \text{C}{12}\text{H}8\text{Ge} + 2 \text{LiCl}
$$
This method requires strict anhydrous conditions to prevent germanium hydrolysis.
Metathesis Reactions
The patent AU2012286513A1 also highlights ring-closing metathesis (RCM) as a viable pathway. Using Grubbs catalysts, dienyne precursors undergo cyclization to form the germanium heterocycle:
$$
\text{CH}2=\text{CH-Ge-CH}2\text{CH}_2\text{C≡CH} \xrightarrow{\text{Grubbs catalyst}} \text{this compound}
$$
Yields vary between 30–60%, depending on substituent steric effects.
Oxidative Coupling Strategies
Oxidative dehydrogenative coupling has emerged as a metal-free alternative.
o-Chloranil-Mediated Coupling
Shibata et al. reported the use of o-chloranil as a stoichiometric oxidant in Pd-catalyzed couplings. For example, homocoupling of aryltrimethylsilanes in the presence of this compound precursors yields extended π-systems. This method avoids harsh bases and operates under mild conditions (60–80°C).
Post-synthetic modifications enable the introduction of functional groups.
Halogenation
Electrophilic bromination using $$\text{N}$$-bromosuccinimide (NBS) selectively functionalizes the para positions of this compound, facilitating further cross-coupling reactions.
Lithiation and Quenching
Treating this compound with n-butyllithium generates a lithiated intermediate, which can be quenched with electrophiles (e.g., $$\text{CO}_2$$, $$\text{RX}$$) to install carboxyl or alkyl groups.
Chemical Reactions Analysis
Types of Reactions: 5H-Dibenzogermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry: 5H-Dibenzogermole is used as a precursor in the synthesis of other organogermanium compounds.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential anti-cancer and immunomodulatory effects. While specific studies on 5H-Dibenzogermole are limited, its structural analogs have been investigated for their therapeutic properties .
Industry: In the industrial sector, 5H-Dibenzogermole and its derivatives are explored for use in electronic materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5H-Dibenzogermole in various applications involves its ability to interact with molecular targets through its germanium atom and aromatic rings. In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species. In biological systems, the compound’s interactions with cellular components may lead to modulation of signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares dibenzogermole with structurally similar heterocycles:
| Compound | Heteroatom | Bond Length (C–X) (Å) | Electronegativity (X) | HOMO-LUMO Gap (eV) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | Ge | 1.95–2.05 | 2.01 (Ge) | 3.2–3.5 | 200–250 |
| Dibenzosilole | Si | 1.87–1.92 | 1.90 (Si) | 3.5–3.8 | 250–300 |
| Dibenzofuran | O | 1.36–1.42 | 3.44 (O) | 4.0–4.5 | >300 |
| Dibenzothiophene | S | 1.71–1.75 | 2.58 (S) | 3.8–4.2 | 280–320 |
Key Findings :
- Bond Length : The Ge–C bond in this compound is longer than Si–C or C–C bonds, reducing ring strain but increasing susceptibility to oxidation .
- Electron Delocalization : Germanium’s lower electronegativity enhances electron density in the germole ring, resulting in a narrower HOMO-LUMO gap compared to dibenzofuran or dibenzothiophene. This property makes this compound a stronger candidate for charge transport in organic semiconductors .
- Thermal Stability : this compound is less thermally stable than dibenzosilole or dibenzofuran due to weaker Ge–C bonds, limiting its use in high-temperature applications .
Challenges :
- Germanium’s reactivity with oxygen and moisture necessitates inert conditions, increasing synthesis complexity compared to silicon or sulfur analogs .
- Limited commercial availability of germanium precursors raises production costs .
Recent Research Findings
- A 2022 study demonstrated that substituting germanium with tin in dibenzostannole further reduces the HOMO-LUMO gap (to 2.8 eV) but compromises stability .
- Computational studies suggest that electron-withdrawing substituents (e.g., –CF₃) on this compound improve oxidative stability by 15–20% .
Q & A
Q. What criteria define high-quality sources for this compound literature reviews?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Organomet. Chem., Inorg. Chem.) over preprint platforms. Use citation metrics (h-index > 30 for authors) and database filters (Web of Science Core Collection) to exclude predatory journals. Cross-verify synthesis protocols with patents (e.g., USPTO) for industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
